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Compound of Interest

3-(3-Fluorophenoxy)propanoic
Compound Name: d
aci

Cat. No.: B140637

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(3-Fluorophenoxy)propanoic
acid, a chemical intermediate with significance in synthetic organic chemistry. This document
consolidates its chemical identifiers, physicochemical properties, and key experimental
protocols. While direct biological activity data for this compound is limited in publicly available
literature, its role as a precursor in the synthesis of more complex molecules, such as
chromanone derivatives, is highlighted. This guide is intended to serve as a foundational
resource for researchers utilizing this compound in their synthetic endeavors.

Chemical Identifiers and Properties

3-(3-Fluorophenoxy)propanoic acid is a substituted propanoic acid derivative. Its core
structure consists of a propanoic acid moiety linked to a 3-fluorophenoxy group via an ether
bond.

Identifiers

A comprehensive list of identifiers for 3-(3-Fluorophenoxy)propanoic acid is provided in the
table below, facilitating its unambiguous identification in databases and literature.
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Identifier Value

CAS Number 133077-42-6

Molecular Formula CoHsFO3

Molecular Weight 184.16 g/mol

IUPAC Name 3-(3-fluorophenoxy)propanoic acid

Canonical SMILES C1=CC(=CC(=C1)F)OCCC(=0)O

nChi INChl=1S/C9H9FO3/c10-7-2-1-3-8(6-7)13-5-4-
9(11)12/h1-3,6H,4-5H2,(H,11,12)

InChlKey TWGIQPNNPXKPLC-UHFFFAOYSA-N

Physicochemical Properties

The known physicochemical properties of 3-(3-Fluorophenoxy)propanoic acid are
summarized in the following table. These properties are crucial for designing experimental
conditions, including solvent selection and purification methods.

Property Value

Density 1.268 g/cm3

Boiling Point 262.2 °C at 760 mmHg
Flash Point 112.4°C

pKa (Predicted) 4.17 +0.10

LogP 1.679

Topological Polar Surface Area 46.53 A2

Synthesis and Experimental Protocols

3-(3-Fluorophenoxy)propanoic acid is primarily utilized as a chemical intermediate. While a
specific, detailed protocol for its synthesis is not readily available in peer-reviewed literature, a
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general and analogous synthetic methodology can be inferred from standard organic chemistry
principles, such as the Williamson ether synthesis.

General Synthesis of Aryloxypropanoic Acids

A plausible synthetic route to 3-(3-Fluorophenoxy)propanoic acid involves the reaction of 3-
fluorophenol with a suitable three-carbon synthon containing a carboxylic acid or a precursor
group. A common method is the Williamson ether synthesis.

Reaction Scheme:

3-Fluorophenol

3-Halopropanoic acid ester

Ester Intermediate —> Hydrolysis (Acid or Base) —)(3-(3-FIuorophenoxy)propanoic acid)

Base (e.g., K2COs)

Solvent (e.g., Acetone)

Click to download full resolution via product page
Figure 1. General workflow for the synthesis of 3-(3-Fluorophenoxy)propanoic acid.
Experimental Protocol (Hypothetical, based on analogous reactions):

o Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux
condenser, add 3-fluorophenol (1.0 eq) and a suitable solvent such as acetone or DMF.

o Base Addition: Add a base, for example, anhydrous potassium carbonate (K2COs, 2.0-2.5
eq), to the solution. Stir the suspension at room temperature for 30 minutes to facilitate the
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formation of the phenoxide.

» Alkylation: Add a 3-halopropanoic acid ester, such as ethyl 3-bromopropanoate (1.1-1.2 eq),
dropwise to the reaction mixture.

o Reaction: Heat the mixture to reflux and maintain for 12-24 hours. The reaction progress can
be monitored by thin-layer chromatography (TLC).

o Work-up: After the reaction is complete, cool the mixture to room temperature and filter to
remove inorganic salts. Concentrate the filtrate under reduced pressure.

o Hydrolysis: The resulting ester is then hydrolyzed to the carboxylic acid. This can be
achieved by heating with an aqueous solution of a strong base (e.g., NaOH) followed by
acidification with a strong acid (e.g., HCI), or by acid-catalyzed hydrolysis.

 Purification: The crude 3-(3-Fluorophenoxy)propanoic acid can be purified by
recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by
column chromatography.

Use as an Intermediate in Chromanone Synthesis

A key application of 3-(3-Fluorophenoxy)propanoic acid is its use as a precursor in the
synthesis of 7-fluoro-4-chromanone. This transformation is typically achieved through an
intramolecular Friedel-Crafts acylation (cyclization).

Reaction Scheme:

[3-(3-FIuorophenoxy)propanoic acid

7-Fluor0-4-chromanone]

Cyclizing Agent (e.g., Polyphosphoric Acid)

Click to download full resolution via product page

Figure 2. Cyclization of 3-(3-Fluorophenoxy)propanoic acid to 7-Fluoro-4-chromanone.
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Experimental Protocol (General Procedure):

Reaction Setup: 3-(3-Fluorophenoxy)propanoic acid is mixed with a strong acid catalyst
that also serves as a solvent, such as polyphosphoric acid (PPA) or Eaton's reagent.

e Reaction: The mixture is heated, typically at temperatures ranging from 80 to 120 °C, for a
period of 1 to 4 hours, with stirring.

o Work-up: The reaction mixture is cooled and then carefully poured into ice water to quench
the reaction and precipitate the product.

o Extraction: The aqueous mixture is extracted with a suitable organic solvent, such as ethyl
acetate or dichloromethane.

 Purification: The combined organic layers are washed, dried, and the solvent is evaporated.
The crude 7-fluoro-4-chromanone can then be purified by column chromatography or
recrystallization.

Spectroscopic Data

While a comprehensive set of publicly available spectra for 3-(3-Fluorophenoxy)propanoic
acid is scarce, the expected spectroscopic features can be predicted based on its structure
and data from analogous compounds.

'H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the
two methylene groups of the propanoic acid chain, and the acidic proton of the carboxylic acid.
The aromatic protons would exhibit splitting patterns characteristic of a 1,3-disubstituted
benzene ring, further complicated by coupling to the fluorine atom. The methylene protons
adjacent to the oxygen and the carbonyl group would appear as triplets. The carboxylic acid
proton would be a broad singlet, typically downfield.

3C NMR Spectroscopy

The carbon NMR spectrum would show nine distinct signals corresponding to the nine carbon
atoms in the molecule. The carbonyl carbon of the carboxylic acid would be significantly
downfield. The aromatic carbons would appear in the typical aromatic region, with their
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chemical shifts influenced by the fluorine and ether substituents. The two methylene carbons
would be observed in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by a broad O-H stretching absorption for the
carboxylic acid, typically in the range of 3300-2500 cm~1. A strong C=0 stretching absorption
for the carbonyl group would be present around 1700-1725 cm~1. C-O stretching vibrations for
the ether and carboxylic acid would also be observed, along with characteristic absorptions for
the aromatic ring.

Mass Spectrometry

The mass spectrum would show a molecular ion peak corresponding to the molecular weight of
the compound (184.16 g/mol ). Fragmentation patterns would likely involve the loss of the
carboxylic acid group and cleavage of the ether bond.

Biological Activity and Signaling Pathways

There is currently a lack of substantial, publicly available data on the specific biological activity
or the involvement of 3-(3-Fluorophenoxy)propanoic acid in any signaling pathways. Its
primary role appears to be that of a building block in the synthesis of more complex, potentially
biologically active molecules. The biological properties of the final products, such as the
chromanone derivatives, would be of greater interest in drug discovery and development. The
introduction of the fluorine atom in this intermediate can be a strategic choice to modulate the
physicochemical and pharmacokinetic properties of the final target molecules.

Conclusion

3-(3-Fluorophenoxy)propanoic acid is a valuable chemical intermediate, particularly in the
synthesis of fluorinated heterocyclic compounds like 7-fluoro-4-chromanone. This guide has
provided a summary of its key identifiers, physicochemical properties, and generalized
experimental protocols for its synthesis and application. While direct biological data is not
currently available, its utility in constructing more complex molecules underscores its
importance for researchers in synthetic and medicinal chemistry. Further research into the
biological effects of this compound and its derivatives could reveal novel applications.
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 To cite this document: BenchChem. [An In-Depth Technical Guide to 3-(3-
Fluorophenoxy)propanoic Acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b140637#3-3-fluorophenoxy-propanoic-acid-cas-
number-and-identifiers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/product/b140637#3-3-fluorophenoxy-propanoic-acid-cas-number-and-identifiers
https://www.benchchem.com/product/b140637#3-3-fluorophenoxy-propanoic-acid-cas-number-and-identifiers
https://www.benchchem.com/product/b140637#3-3-fluorophenoxy-propanoic-acid-cas-number-and-identifiers
https://www.benchchem.com/product/b140637#3-3-fluorophenoxy-propanoic-acid-cas-number-and-identifiers
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b140637?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b140637?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

